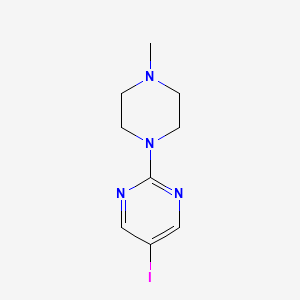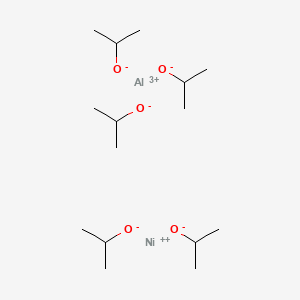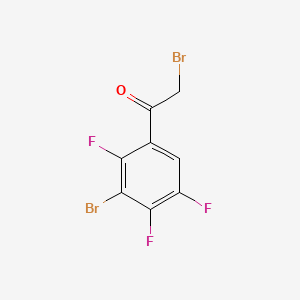
D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester: is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the presence of a hydroxyl group at the third position and a methyl ester group, which enhances its solubility and reactivity in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester typically involves the esterification of the corresponding amino acid. One common method is the reaction of D-Tyrosine with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods: Industrial production of this compound often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures consistent quality and high throughput. The process may also involve purification steps such as crystallization and recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and metabolic pathways involving tyrosine derivatives. It serves as a model compound for understanding the behavior of tyrosine in biological systems .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. They are investigated for their role in modulating neurotransmitter levels and treating neurological disorders .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its derivatives are employed in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals .
Mechanism of Action
The mechanism of action of D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester involves its interaction with various enzymes and receptors in the body. It acts as a substrate for tyrosine hydroxylase, an enzyme that catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA). This step is crucial in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine .
Comparison with Similar Compounds
α-Methyl-p-tyrosine (AMPT): A tyrosine hydroxylase inhibitor used in the treatment of pheochromocytoma.
L-DOPA: A precursor to dopamine used in the treatment of Parkinson’s disease.
Tyrosine methyl ester hydrochloride: A derivative used in various chemical syntheses.
Uniqueness: D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester is unique due to its specific structural modifications, which enhance its solubility and reactivity. These properties make it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C11H15NO4/c1-11(12,10(15)16-2)6-7-3-4-8(13)9(14)5-7/h3-5,13-14H,6,12H2,1-2H3/t11-/m1/s1 |
InChI Key |
MKFJJXIMFTXSEM-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@](CC1=CC(=C(C=C1)O)O)(C(=O)OC)N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B12090093.png)
![Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090099.png)
![2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one](/img/structure/B12090110.png)



